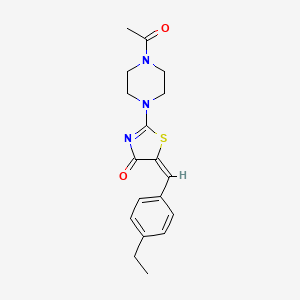

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-ethylphenyl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-3-14-4-6-15(7-5-14)12-16-17(23)19-18(24-16)21-10-8-20(9-11-21)13(2)22/h4-7,12H,3,8-11H2,1-2H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIERCUHWCJBUEL-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one typically involves the condensation of a thiazole derivative with an appropriate aldehyde and piperazine derivative. The reaction conditions may include:

- Solvent: Common solvents such as ethanol, methanol, or acetonitrile.

- Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

- Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds may involve:

- Batch or continuous flow reactors to optimize yield and purity.

- Use of automated synthesis equipment to scale up the production process.

- Purification techniques such as recrystallization, chromatography, or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazolone Core

Benzylidene Variations

- 4-Methoxybenzylidene : Observed in (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one (), the methoxy group enhances electron-donating effects, which may improve binding to polar enzyme active sites .

- 2,4-Dichlorobenzylidene : In compound 9b (), chlorine atoms increase electronegativity, enhancing antifungal activity (250-fold more active than ketoconazole) but may reduce solubility .

Amino/Imino Substituents

- 4-Acetylpiperazinyl (Target Compound): The acetyl group introduces polarity, improving water solubility compared to non-acetylated piperazines (e.g., 4-methylpiperazinyl in ) .

- Benzylamino: (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives () showed potent tyrosinase inhibition, suggesting aromatic amino groups synergize with benzylidene substituents .

Stereochemical and Tautomeric Considerations

- E vs. Z Configuration : The (E)-configuration in the target compound may favor planar alignment of the benzylidene group, optimizing π-π stacking with biological targets. In contrast, (Z)-isomers (e.g., ) exhibit distinct spatial orientations that could reduce activity .

- Tautomerism: Prototropic tautomerism (e.g., amino/imino forms in ) affects electronic distribution and hydrogen-bonding capacity, influencing target binding .

Antifungal Activity

The target compound’s 4-ethyl group may offer a balance between antifungal potency and pharmacokinetics compared to highly electronegative substituents.

Enzyme Inhibition

Hydroxy and methoxy groups on the benzylidene ring () significantly enhance enzyme inhibition, suggesting the target compound’s 4-ethyl group may prioritize membrane penetration over direct enzyme interaction.

Physicochemical Properties

The acetylpiperazinyl group in the target compound likely improves solubility compared to non-acetylated analogs, while the 4-ethylbenzylidene balances hydrophobicity.

Biological Activity

The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-acetylpiperazine with appropriate thiazole precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the formation of the thiazole ring.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that thiazole derivatives inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value in the micromolar range, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

Thiazole compounds are also known for their antimicrobial properties. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Case Study 2 : In vitro studies revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Antiplatelet Activity

Recent investigations into the antiplatelet activity of thiazole derivatives suggest that they may inhibit platelet aggregation, which is crucial for preventing thrombotic disorders.

- Research Finding : A molecular docking study indicated that the compound interacts with key residues in platelet activation pathways, potentially serving as a lead for developing new antiplatelet drugs .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.

- Interference with Cell Signaling Pathways : It is suggested that this compound modulates signaling pathways related to apoptosis in cancer cells.

- Direct Interaction with Cellular Components : The compound's structure allows it to interact with cellular membranes and proteins, disrupting normal cellular functions.

Data Summary Table

Q & A

Q. Q: What are the optimal synthetic routes for (E)-2-(4-acetylpiperazin-1-yl)-5-(4-ethylbenzylidene)thiazol-4(5H)-one?

A: The synthesis typically involves a condensation reaction between 4-ethylbenzaldehyde and a preformed thiazol-4(5H)-one precursor bearing the 4-acetylpiperazine moiety. Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts in solvents like 1,4-dioxane or ethanol are used to facilitate imine bond formation. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and stereochemical control . Purification often employs recrystallization or column chromatography to isolate the E-isomer, confirmed via NMR and HPLC .

Advanced Synthesis Challenges

Q. Q: How can regioselectivity and stereochemical purity be ensured during synthesis?

A: Microwave-assisted synthesis (e.g., controlled heating at 80–100°C) improves reaction efficiency and reduces side products. Chiral auxiliaries or asymmetric catalysis may enhance stereochemical control. Post-synthesis analysis via X-ray crystallography (using SHELX for refinement) or computational methods (Multiwfn for electron density mapping) resolves tautomerism and confirms E/Z configurations .

Basic Structural Characterization

Q. Q: What analytical techniques validate the molecular structure of this compound?

A:

- NMR spectroscopy : H and C NMR identify the benzylidene proton (δ 7.5–8.0 ppm) and acetylpiperazine carbonyl (δ ~170 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak).

- FT-IR : Stretching vibrations for C=N (1600–1650 cm) and C=O (1680–1720 cm) are key .

Advanced Structural Analysis

Q. Q: How can computational tools resolve ambiguities in electron density or tautomeric forms?

A: Multiwfn analyzes wavefunction-derived properties (e.g., electrostatic potential surfaces) to map electron distribution in the thiazole ring and benzylidene group. Density Functional Theory (DFT) calculations predict tautomeric stability, while SHELXL refines crystallographic data to resolve disorder in flexible substituents like the acetylpiperazine chain .

Basic Biological Screening

Q. Q: What in vitro assays are used to evaluate biological activity?

A:

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer : Sulforhodamine B (SRB) assays on cancer cell lines (e.g., MCF-7, HEPG-2) measure IC values.

- Cytotoxicity : Normal fibroblast (e.g., WI-38) viability tests assess selectivity .

Advanced Mechanistic Studies

Q. Q: How can target engagement and mechanistic pathways be elucidated?

A:

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs).

- Enzyme inhibition assays : Measure activity against targets like cyclooxygenase-2 (COX-2) or topoisomerase II.

- Transcriptomics/proteomics : Identify downstream gene/protein expression changes in treated cells .

Data Contradiction Analysis

Q. Q: How to reconcile discrepancies in reported biological activities across studies?

A: Variability may arise from substituent effects (e.g., ethyl vs. propoxy groups), assay conditions (e.g., serum concentration), or cell line heterogeneity. Meta-analyses comparing structural analogs (e.g., piperazine vs. acetylpiperazine derivatives) and standardized protocols (e.g., fixed DMSO concentrations) improve reproducibility .

Physical-Chemical Property Optimization

Q. Q: What strategies improve solubility and bioavailability?

A:

- Basic : Salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) enhance aqueous solubility.

- Advanced : Prodrug design (e.g., esterification of the acetyl group) or nanoformulation (e.g., liposomes) improve permeability and pharmacokinetics .

Toxicity and Safety Profiling

Q. Q: What methodologies assess compound toxicity in preclinical research?

A:

- Basic : Acute toxicity studies in rodents (LD) and Ames tests for mutagenicity.

- Advanced : Hepatotoxicity screening via ALT/AST enzyme assays and mitochondrial membrane potential assays .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do structural modifications impact activity?

A:

- Basic : Comparing analogs (e.g., ethyl vs. allyloxy benzylidene) reveals substituent effects on potency.

- Advanced : 3D-QSAR models or Free-Wilson analysis quantify contributions of specific groups (e.g., acetylpiperazine’s role in receptor binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.